molecular formula C10H9Cl2NO3 B1402098 4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid CAS No. 1365964-08-4

4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid

Cat. No.: B1402098
CAS No.: 1365964-08-4
M. Wt: 262.09 g/mol
InChI Key: NVRSTAFTHHDUEC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid, also known as benzoic acid, 4-chloro-3-[(3-chloro-1-oxopropyl)amino]-, is a chemical compound used in various fields of research and industry . It has a molecular formula of C10H9Cl2NO3 and a molecular weight of 262.09 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a chloropropanoyl amino group . The exact structure can be represented by the SMILES notation: C1=CC(=C(C=C1C(=O)O)NC(=O)CCCl)Cl .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Photodecomposition Study

One study explored the photodecomposition of chlorobenzoic acids, including 4-chloro isomer conversions to benzoic acid, under ultraviolet irradiation. This research has implications for environmental chemistry and the breakdown of chlorinated organic compounds in nature (Crosby & Leitis, 1969).

Chemical Conversion and Synthesis

Another research highlighted an unprecedented method for converting chloroarylacrylic acids to benzoic acids, which could have applications in organic synthesis and pharmaceuticals (Sahi, Bhardwaj & Paul, 2014).

Antibacterial Applications

A study synthesized Schiff bases from 4-aminobenzoic acid derivatives, including chlorobenzoic acid, and evaluated their antibacterial activity. This research is relevant to the development of new antimicrobial agents (Parekh et al., 2005).

Peptidomimetic Building Blocks

Research into novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) explored its use as a building block for peptidomimetics, which has potential applications in drug design and combinatorial chemistry (Pascal et al., 2000).

Liquid Crystal Synthesis

A study on achiral unsymmetrical bent-core liquid crystals derived from 3-amino-benzoic acid suggests applications in materials science, specifically in the development of liquid crystal displays (Begum et al., 2013).

Dopants for Polyaniline

Benzoic acid and its derivatives, including chlorobenzoic acids, have been used as dopants for polyaniline, a conducting polymer. This research contributes to the field of advanced materials and electronics (Amarnath & Palaniappan, 2005).

Carbonic Anhydrase Inhibitors

A study investigated chloro-substituted benzoic acids as carbonic anhydrase inhibitors, which have potential applications in treating glaucoma (Mincione et al., 2001).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Properties

IUPAC Name

4-chloro-3-(3-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-8-5-6(10(15)16)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSTAFTHHDUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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